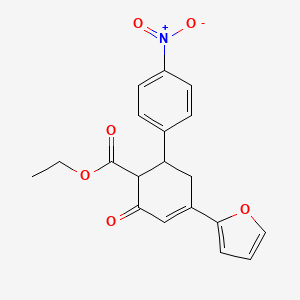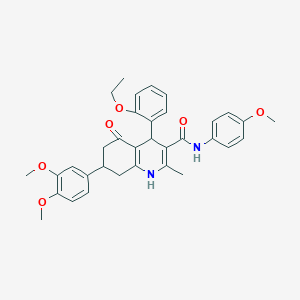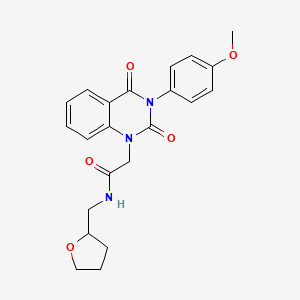![molecular formula C16H17N3O2 B11436626 2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B11436626.png)
2-methoxy-6-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is a complex organic compound that features a methoxy group, a benzimidazole moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the preparation of the benzimidazole moiety, which is then coupled with a methoxyphenol derivative. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and pantoprazole, which are used as proton pump inhibitors.
Phenol Derivatives: Compounds like resorcinol and catechol, which have antimicrobial properties.
Uniqueness
2-METHOXY-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL is unique due to its combined structural features of a methoxy group, a benzimidazole moiety, and a phenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-methoxy-6-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol |
InChI |
InChI=1S/C16H17N3O2/c1-19-10-18-13-8-12(6-7-14(13)19)17-9-11-4-3-5-15(21-2)16(11)20/h3-8,10,17,20H,9H2,1-2H3 |
InChI Key |
VBLHIZDTCQTLLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}urea](/img/structure/B11436549.png)
![8-(4-bromophenyl)-3-(2-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436555.png)
![N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxamide](/img/structure/B11436557.png)
![3-(2-chlorophenyl)-5-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B11436560.png)
![(6Z)-7-imino-2-methyl-6-{[1-(2-phenoxyethyl)-1H-pyrrol-2-yl]methylidene}-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B11436572.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11436581.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11436589.png)
![2-(4-bromo-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11436590.png)

![Ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)ethanoate](/img/structure/B11436608.png)
![1-benzyl-4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11436612.png)
![8-[3-(benzyloxy)phenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436621.png)


